molecular formula C21H29NO7 B13843736 Levorphanol-d3 L-Tartrate

Levorphanol-d3 L-Tartrate

Cat. No.: B13843736
M. Wt: 410.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-CCIGQTNASA-N
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Description

Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:

    Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.

    Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.

    Crystallization: The product is crystallized to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: Halogenation and other substitution reactions can modify its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.

Major Products Formed

    N-oxide Derivatives: Formed during oxidation.

    Non-deuterated Levorphanol: Formed during reduction.

    Halogenated Derivatives: Formed during substitution reactions.

Scientific Research Applications

Pain Management in Surgical Settings

Levorphanol has been studied extensively for its role in perioperative analgesia. Research indicates that levorphanol can significantly reduce postoperative pain and the need for additional analgesics:

  • Dundee et al. (1969) conducted a study where levorphanol was administered as an intravenous supplement during anesthesia. Results showed that patients receiving levorphanol had a longer duration before requiring additional analgesia, with an average time of approximately 7 hours before the first postoperative analgesic was needed .
  • Banister et al. (1974) evaluated levorphanol among six analgesics in 572 patients undergoing orthopedic procedures. The study found that levorphanol effectively decreased pain scores, comparable to other medications, highlighting its efficacy in managing postoperative pain .

Chronic Pain Management

Levorphanol is also recognized for its potential in managing chronic pain conditions:

  • A case study described a patient with chronic neck and low back pain who had previously undergone various treatments with limited success. Upon switching to levorphanol, the patient experienced significant relief and improved tolerability compared to other opioids like hydromorphone .
  • The drug's ability to facilitate opioid rotation is particularly valuable for patients experiencing inadequate pain relief or intolerable side effects from other opioids .

Comparative Studies with Other Opioids

Levorphanol has been compared with other opioids, such as methadone, to assess its relative efficacy and safety:

  • A study highlighted that levorphanol may be a preferable alternative to methadone due to fewer drug interactions and no associated risk of prolonging the QT interval, which is crucial for patients with cardiac concerns .
  • The pharmacokinetics of levorphanol indicate a longer half-life and sustained analgesic effect, making it suitable for continuous pain management without frequent dosing .

Summary of Findings

StudyApplicationKey Findings
Dundee et al. (1969)Perioperative AnalgesiaLonger time before first analgesic requirement; effective in reducing postoperative pain
Banister et al. (1974)Postoperative Pain ManagementComparable efficacy to other opioids; decreased pain scores significantly
Case Study (2020)Chronic Pain ManagementImproved patient tolerability and effectiveness compared to previous opioid regimens
Comparative Study (2015)Opioid RotationFewer drug interactions; no QT interval prolongation risk

Mechanism of Action

Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with similar analgesic properties but lower potency.

    Methadone: A synthetic opioid with a longer half-life and different receptor interactions.

    Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.

Uniqueness

Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.

Properties

Molecular Formula

C21H29NO7

Molecular Weight

410.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3;

InChI Key

RWTWIZDKEIWLKQ-CCIGQTNASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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